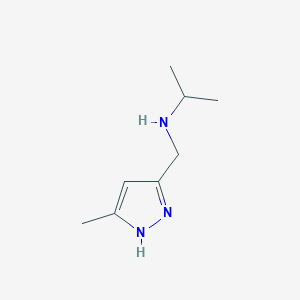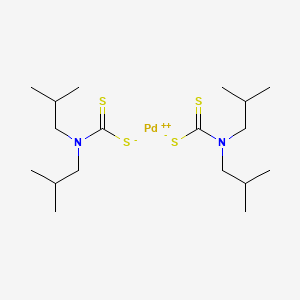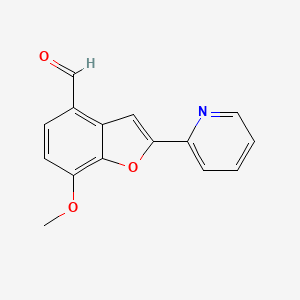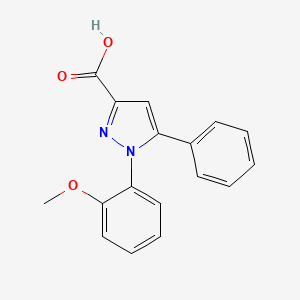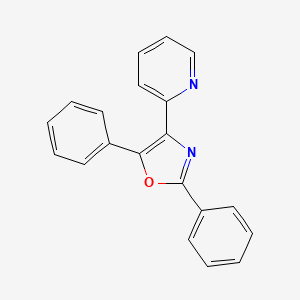
2,5-Diphenyl-4-(pyridin-2-yl)oxazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is a heterocyclic compound that features an oxazole ring substituted with two phenyl groups and a pyridin-2-yl group. Oxazole moieties are five-membered aromatic heterocycles containing one oxygen and one nitrogen atom. These structures are found in a wide range of pharmaceuticals and fine chemicals, including non-steroidal anti-inflammatory drugs (NSAIDs), blue organic LEDs, and antibacterial peptides .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
A common synthetic route for 2,5-Diphenyl-4-(pyridin-2-yl)oxazole involves the condensation of picolinamide with benzaldehydes, promoted by palladium trifluoroacetate (Pd(TFA)₂) in n-octane. This cascade reaction involves the condensation of picolinamide and two aldehyde molecules, promoted by trifluoroacetic acid (TFA) generated in situ from Pd(TFA)₂ . This one-pot protocol provides rapid access to synthetically valuable triaryloxazoles from readily available starting materials under mild conditions .
Análisis De Reacciones Químicas
Types of Reactions
2,5-Diphenyl-4-(pyridin-2-yl)oxazole undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxazole derivatives.
Reduction: Reduction reactions can modify the oxazole ring or the substituents attached to it.
Substitution: The phenyl and pyridin-2-yl groups can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions can be carried out using halogenating agents, nucleophiles, and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various substituents onto the phenyl or pyridin-2-yl groups.
Aplicaciones Científicas De Investigación
2,5-Diphenyl-4-(pyridin-2-yl)oxazole has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Mecanismo De Acción
The mechanism by which 2,5-Diphenyl-4-(pyridin-2-yl)oxazole exerts its effects involves interactions with specific molecular targets and pathways. The oxazole ring and its substituents can interact with various enzymes and receptors, leading to biological effects such as inhibition of bacterial growth or modulation of inflammatory responses. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparación Con Compuestos Similares
Similar Compounds
2,5-Diphenyloxazole: This compound is similar in structure but lacks the pyridin-2-yl group.
2-(2-Diphenylphosphino)phenyl-4,5-dihydro-4,5-diphenyloxazole: This compound features a diphenylphosphino group instead of the pyridin-2-yl group.
Uniqueness
2,5-Diphenyl-4-(pyridin-2-yl)oxazole is unique due to the presence of the pyridin-2-yl group, which can confer additional chemical and biological properties compared to similar compounds
Propiedades
Fórmula molecular |
C20H14N2O |
|---|---|
Peso molecular |
298.3 g/mol |
Nombre IUPAC |
2,5-diphenyl-4-pyridin-2-yl-1,3-oxazole |
InChI |
InChI=1S/C20H14N2O/c1-3-9-15(10-4-1)19-18(17-13-7-8-14-21-17)22-20(23-19)16-11-5-2-6-12-16/h1-14H |
Clave InChI |
ORVBIZQVKOVASU-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(N=C(O2)C3=CC=CC=C3)C4=CC=CC=N4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-{[(5-Methoxyfuran-2-yl)methyl]sulfanyl}ethan-1-ol](/img/structure/B12886381.png)
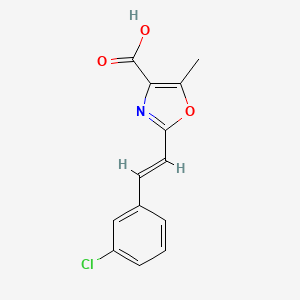
![2-(Chloromethyl)benzo[d]oxazole-5-methanol](/img/structure/B12886385.png)
![4-[2-(4-Bromophenyl)-1,3-oxazol-5-yl]aniline](/img/structure/B12886392.png)
![N-[amino(phenyl)methylidene]-5-ethoxy-2-phenyl-1,3-oxazole-4-carboxamide](/img/structure/B12886403.png)
